Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)-
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Overview
Description
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is a chemical compound with the molecular formula C15H22OSi. It is a derivative of cyclohexene, where a phenyl group and a trimethylsilyloxy group are attached to the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- involves its interaction with various molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, preventing unwanted reactions during synthesis. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene, 1-(trimethylsilyloxy)-: Similar structure but lacks the phenyl group.
Cyclohexene, 3-phenyl-1-hydroxy-: Similar structure but has a hydroxyl group instead of the trimethylsilyloxy group.
Uniqueness
Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- is unique due to the presence of both the phenyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. The combination of these groups makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
Properties
IUPAC Name |
trimethyl-(3-phenylcyclohexen-1-yl)oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-6,8-9,12,14H,7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSTRHDSUWTRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339104 |
Source
|
Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108643-81-8 |
Source
|
Record name | Cyclohexene, 3-phenyl-1-(trimethylsilyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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